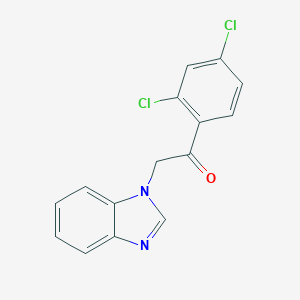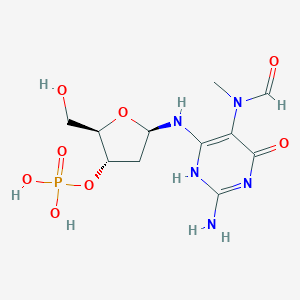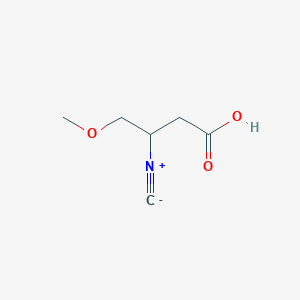
3-Isocyano-4-methoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyano-4-methoxybutanoic acid is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as IMBA and has a molecular formula of C7H11NO3. It is a white crystalline powder with a melting point of 82-85 °C and is soluble in water, ethanol, and methanol.
Applications De Recherche Scientifique
IMBA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, IMBA has been shown to have anti-inflammatory and analgesic properties. It has also been studied as a potential antitumor agent. In materials science, IMBA has been used as a building block for the synthesis of new materials with interesting properties. In organic synthesis, IMBA has been used as a versatile reagent for the preparation of various compounds.
Mécanisme D'action
The mechanism of action of IMBA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, IMBA reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
IMBA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of IMBA are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IMBA in lab experiments is its versatility as a reagent. It can be used in a variety of reactions to prepare various compounds. Another advantage is its relatively low cost and easy availability. However, one limitation of using IMBA is its low solubility in some solvents, which can make it difficult to work with in certain reactions.
Orientations Futures
There are several future directions for research on IMBA. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential as a treatment for inflammatory and pain-related disorders. Another direction is to explore its potential as an antitumor agent and to investigate its mechanism of action in cancer cells. Additionally, IMBA can be used as a building block for the synthesis of new materials with interesting properties, and further research can be done in this area.
Méthodes De Synthèse
The synthesis of IMBA involves the reaction of 3-bromo-4-methoxybutanoic acid with potassium cyanate in the presence of a base. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to form IMBA. The yield of this reaction is around 60%, and the purity of the final product can be improved through recrystallization.
Propriétés
Numéro CAS |
119637-68-2 |
|---|---|
Nom du produit |
3-Isocyano-4-methoxybutanoic acid |
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
3-isocyano-4-methoxybutanoic acid |
InChI |
InChI=1S/C6H9NO3/c1-7-5(4-10-2)3-6(8)9/h5H,3-4H2,2H3,(H,8,9) |
Clé InChI |
IIXODAJMQUZGOT-UHFFFAOYSA-N |
SMILES |
COCC(CC(=O)O)[N+]#[C-] |
SMILES canonique |
COCC(CC(=O)O)[N+]#[C-] |
Synonymes |
carboxymethoxyisopropylisonitrile CMIIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



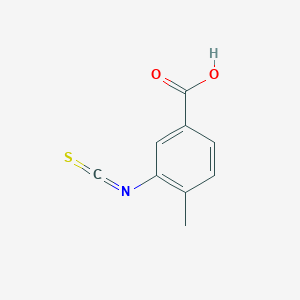
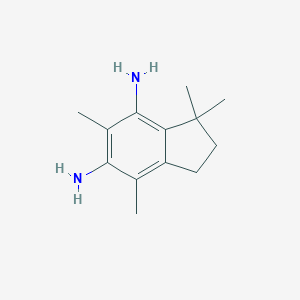
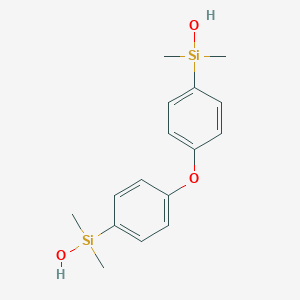
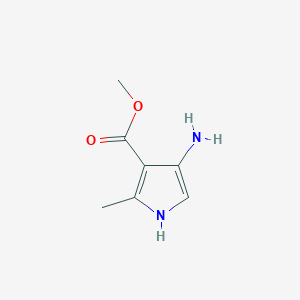

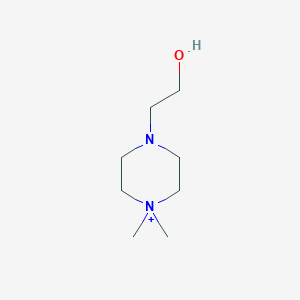
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)


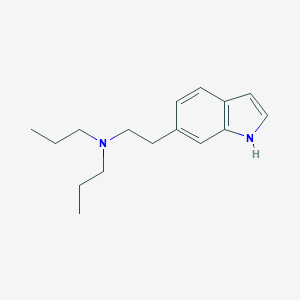

![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
